molecular formula C23H33NO6 B12852964 (R)-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one

(R)-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one

Cat. No.: B12852964
M. Wt: 419.5 g/mol
InChI Key: HGUMHQXNXBPIIL-DXPRXADQSA-N
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Description

®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a hydroxy group, and a methoxybenzyl ether, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxy and methoxybenzyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, selective reductions, and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to remove the double bond or reduce the carbonyl group to an alcohol.

    Substitution: The methoxybenzyl ether can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (Sodium borohydride) for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated compound.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazolidinone-containing substrates. It can also serve as a model compound for studying the effects of structural modifications on biological activity.

Medicine

In medicine, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity. The hydroxy and methoxybenzyl groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone-containing compounds, such as linezolid and tedizolid, which are used as antibiotics.
  • Other similar compounds include those with hydroxy and methoxybenzyl groups, which can be found in various natural products and synthetic molecules.

Uniqueness

The uniqueness of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

(4R)-3-[(Z,3R)-3-hydroxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H33NO6/c1-16(2)21-15-30-23(27)24(21)22(26)13-19(25)8-5-17(3)11-12-29-14-18-6-9-20(28-4)10-7-18/h6-7,9-11,16,19,21,25H,5,8,12-15H2,1-4H3/b17-11-/t19-,21+/m1/s1

InChI Key

HGUMHQXNXBPIIL-DXPRXADQSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1C(=O)C[C@@H](CC/C(=C\COCC2=CC=C(C=C2)OC)/C)O

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)CC(CCC(=CCOCC2=CC=C(C=C2)OC)C)O

Origin of Product

United States

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